REACTION_CXSMILES
|
[C:1]([CH:4]1[CH2:9][CH2:8][CH2:7][C:6]([CH3:11])([CH3:10])[CH2:5]1)(=[O:3])[CH3:2].[OH-].[Na+].[CH2:14](Cl)[C:15](=[CH2:17])[CH3:16].[C:19]1(C)[CH:24]=CC=[CH:21][CH:20]=1>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O>[C:1]([CH:4]1[CH2:9][CH2:8][CH2:7][C:6]([CH3:11])([CH3:10])[CH2:5]1)(=[O:3])[CH3:2].[C:1]([C:4]1([CH2:16][C:15](=[CH2:14])[CH3:17])[CH2:9][CH2:8][CH2:7][C:6]([CH3:11])([CH3:10])[CH2:5]1)(=[O:3])[CH3:2].[CH3:10][C:6]1([CH3:11])[CH2:7][CH2:8][CH2:9][CH:4]([C:1](=[O:3])[CH:2]([CH2:14][C:15](=[CH2:17])[CH3:16])[CH2:24][CH:19]=[CH:20][CH3:21])[CH2:5]1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
624 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1CC(CCC1)(C)C
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
432 g
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
35 g
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 41/4 hours
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
the organic layer is distilled rapidly through a short column
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1CC(CCC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 203 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1(CC(CCC1)(C)C)CC(C)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 g | |
YIELD: PERCENTYIELD | 5% |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(CCC1)C(C(CC=CC)CC(C)=C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |